
5-(Dec-1-YN-1-YL)-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dec-1-YN-1-YL)-1,10-phenanthroline is a compound that belongs to the class of phenanthrolines, which are nitrogen-containing heterocyclic compounds. Phenanthrolines are known for their ability to form stable complexes with metal ions, making them useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dec-1-YN-1-YL)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with a dec-1-yn-1-yl group. One common method involves the use of a palladium-catalyzed coupling reaction, where 1,10-phenanthroline is reacted with a dec-1-yn-1-yl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dec-1-YN-1-YL)-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dec-1-yn-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while reduction may produce phenanthroline derivatives with hydrogenated functional groups .
Applications De Recherche Scientifique
5-(Dec-1-YN-1-YL)-1,10-phenanthroline has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Studied for its potential use in cancer therapy as it can form complexes with metal ions that exhibit cytotoxic properties.
Industry: Employed in the development of sensors and catalysts due to its ability to form stable complexes with metal ions
Mécanisme D'action
The mechanism of action of 5-(Dec-1-YN-1-YL)-1,10-phenanthroline involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. For example, the compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A parent compound that also forms stable complexes with metal ions.
2,2’-Bipyridine: Another nitrogen-containing heterocyclic compound used as a ligand in coordination chemistry.
4,7-Diphenyl-1,10-phenanthroline: A derivative of 1,10-phenanthroline with additional phenyl groups.
Uniqueness
5-(Dec-1-YN-1-YL)-1,10-phenanthroline is unique due to the presence of the dec-1-yn-1-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological molecules and form stable complexes with metal ions, making it a valuable compound in various scientific research applications .
Propriétés
Numéro CAS |
918794-36-2 |
|---|---|
Formule moléculaire |
C22H24N2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
5-dec-1-ynyl-1,10-phenanthroline |
InChI |
InChI=1S/C22H24N2/c1-2-3-4-5-6-7-8-9-12-18-17-19-13-10-15-23-21(19)22-20(18)14-11-16-24-22/h10-11,13-17H,2-8H2,1H3 |
Clé InChI |
UEXKVJFZKJOWFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CC1=C2C=CC=NC2=C3C(=C1)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


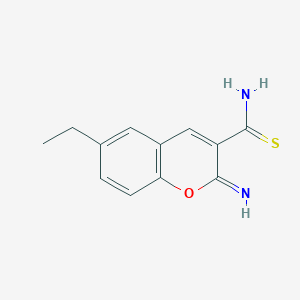
![9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12617364.png)
![2-[(3-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12617365.png)
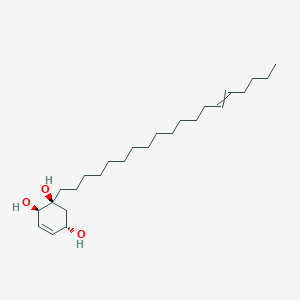
![N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12617389.png)
![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)
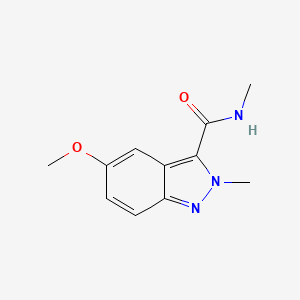
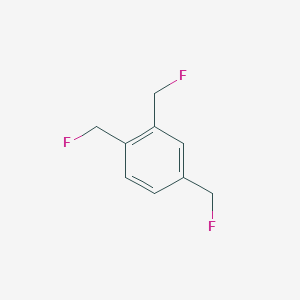
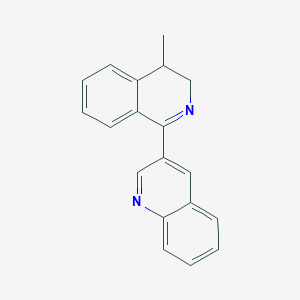
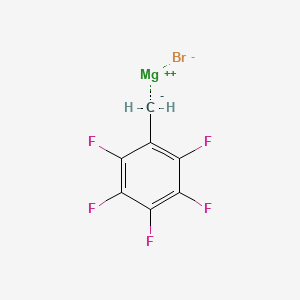
![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
methanone](/img/structure/B12617428.png)
![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone](/img/structure/B12617446.png)
